molecular formula C10H13NO5S B7814953 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid

3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid

Cat. No. B7814953
M. Wt: 259.28 g/mol
InChI Key: KXCRRPSHDVWRMU-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid is a useful research compound. Its molecular formula is C10H13NO5S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid involves the reaction of 3-methoxybenzenesulfonamide with ethyl acrylate followed by hydrolysis of the resulting ester to yield the final product.

Starting Materials
3-methoxybenzenesulfonamide, ethyl acrylate, sodium hydroxide, water, hydrochloric acid

Reaction
Step 1: Dissolve 3-methoxybenzenesulfonamide (1.0 equivalent) and ethyl acrylate (1.2 equivalents) in dry acetonitrile., Step 2: Add triethylamine (1.5 equivalents) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Quench the reaction by adding water and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Dissolve the resulting crude product in a mixture of water and hydrochloric acid and stir at room temperature for 2 hours., Step 6: Neutralize the solution with sodium hydroxide and extract the product with ethyl acetate., Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid.

properties

IUPAC Name

3-[(3-methoxyphenyl)sulfamoyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-16-9-4-2-3-8(7-9)11-17(14,15)6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCRRPSHDVWRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid

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